BMIM][SCN] shows promise as an alternative to conventional entrainers used in the extractive distillation process for separating azeotropic mixtures, such as cyclohexane and benzene. [] Entrainers are additional components added to the distillation process to modify the relative volatility of the target components, allowing for their efficient separation. BMIM][SCN] can potentially offer advantages over traditional entrainers due to its high boiling point, low volatility, and ability to selectively solvate specific components in the mixture.
BMIM][SCN] has been investigated as a potential component in the development of electrolytes for batteries and supercapacitors. When combined with other electrolytes like polyethylene oxide (PEO) and sodium perchlorate (NaClO4), BMIM][SCN] can improve the ionic conductivity of the electrolyte at room temperature, leading to enhanced performance of these energy storage devices. []
Beyond the specific examples mentioned above, BMIM][SCN] is being explored in various other research areas due to its unique properties. These include:
1-Butyl-3-methylimidazolium thiocyanate is an ionic liquid with the molecular formula C9H15N3S and a molecular weight of 197.30 g/mol. It is characterized by its unique structure, which includes a butyl group and a methyl group attached to an imidazolium ring, combined with a thiocyanate anion. This compound is notable for its low volatility and high thermal stability, making it an attractive candidate for various applications in chemistry and materials science .
These applications highlight its versatility across various fields, including energy storage and materials science .
1-Butyl-3-methylimidazolium thiocyanate can be synthesized through several methods:
These synthesis methods allow for the production of high-purity 1-butyl-3-methylimidazolium thiocyanate suitable for research and industrial applications .
Interaction studies involving 1-butyl-3-methylimidazolium thiocyanate often focus on its behavior with different substrates and ions. Key findings include:
These interactions are crucial for understanding its role in both theoretical studies and practical applications .
1-Butyl-3-methylimidazolium thiocyanate shares similarities with other ionic liquids but possesses unique characteristics that differentiate it:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium thiocyanate | C8H12N3S | Lower viscosity than 1-butyl variant |
1-Butyl-3-methylimidazolium chloride | C9H15N2Cl | More stable under hydrolytic conditions |
1-Hexyl-3-methylimidazolium thiocyanate | C10H17N3S | Higher hydrophobicity |
1-Octyl-3-methylimidazolium bromide | C11H20N2Br | Greater thermal stability but more toxic |
The comparison illustrates that while these compounds share structural similarities, their distinct functional groups and properties lead to different behaviors and applications in chemical processes .
1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is synthesized via two primary routes: direct alkylation and anion metathesis.
This involves reacting 1-methylimidazole with 1-bromobutane in ethyl acetate at 60°C for 24–72 hours under inert conditions. The intermediate 1-butyl-3-methylimidazolium bromide ([BMIM]Br) is isolated through recrystallization from acetonitrile or dichloromethane.
The bromide intermediate undergoes ion exchange with potassium thiocyanate (KSCN) or barium thiocyanate (Ba(SCN)₂) in polar solvents like acetonitrile. For example, reacting [BMIM]Cl with Ba(SCN)₂ achieves 79% yield after 4 hours of stirring. Silver nitrate tests confirm complete anion exchange.
Purification Protocols:
Key vibrational modes include:
Table 1: FTIR Spectral Assignments
Wavenumber (cm⁻¹) | Assignment |
---|---|
2050–2100 | ν(C≡N) |
3150 | ν(C(4,5)–H) |
750–760 | Ring deformation |
Quantitative Methods:
Common Impurities:
Table 2: Purity Metrics
Parameter | Specification |
---|---|
HPLC Purity | ≥95% |
Moisture Content | ≤1% |
Halide Residuals | <100 ppm |
[BMIM][SCN] achieves 86.5% dibenzothiophene removal from n-dodecane at 30°C (mass ratio 1:1, 30 minutes). The ionic liquid is reusable for five cycles without significant efficiency loss.
Mechanism: Thiocyanate’s nucleophilicity facilitates sulfur compound extraction via π–π interactions and hydrogen bonding.
Table 3: Solubility Enhancement Metrics
Compound | Solubility Increase |
---|---|
Artemisinin | 12× |
Ibuprofen | 8× |
Irritant